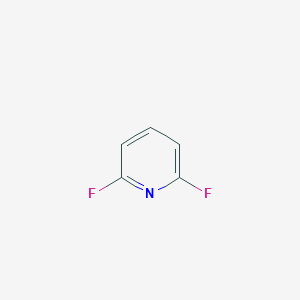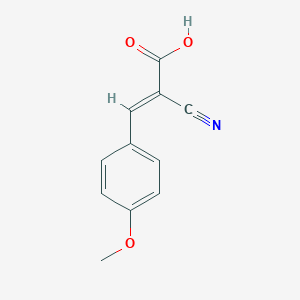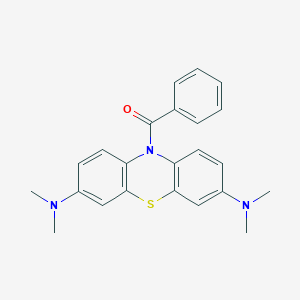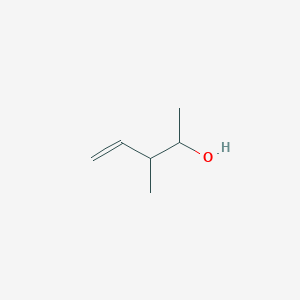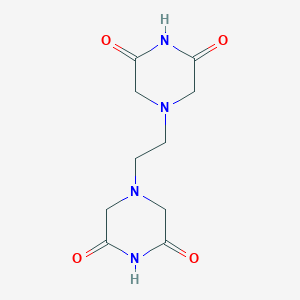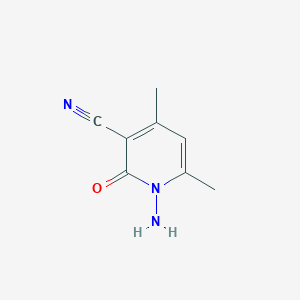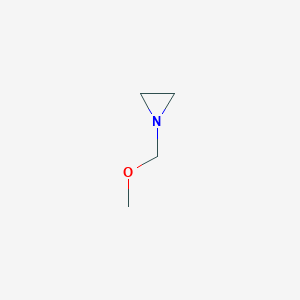
1-(Methoxymethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)aziridine is a chemical compound that belongs to the family of aziridines. It is a colorless liquid that is commonly used in organic synthesis. The compound has been extensively studied due to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)aziridine has been extensively studied due to its unique chemical and biological properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used in the development of new chemical reactions and catalysts. In addition, 1-(Methoxymethyl)aziridine has been studied for its potential as a DNA cross-linking agent and as a tool for protein modification.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)aziridine is not fully understood. However, it is believed that the compound reacts with nucleophiles, such as amino acids and DNA, to form covalent adducts. This reaction results in the cross-linking of biomolecules, which can lead to cell death.
Biochemical and Physiological Effects:
1-(Methoxymethyl)aziridine has been shown to have cytotoxic and genotoxic effects on cells. It has been shown to induce DNA damage and inhibit cell proliferation. In addition, the compound has been shown to have antitumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Methoxymethyl)aziridine in lab experiments is its high reactivity towards nucleophiles. This makes it a useful tool for the modification of biomolecules. However, the compound is also highly toxic and can be difficult to handle. It requires careful handling and disposal procedures to ensure safety in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(Methoxymethyl)aziridine. One area of interest is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another area of interest is the development of new applications for the compound, such as in the development of new materials or as a tool for protein modification. Finally, further studies are needed to fully understand the mechanism of action of 1-(Methoxymethyl)aziridine and its potential as a therapeutic agent.
Synthesemethoden
1-(Methoxymethyl)aziridine can be synthesized through a variety of methods. One of the most common methods is the reaction of formaldehyde and N-methylolaziridine. This method is simple and efficient, and it yields a high purity product. Another method involves the reaction of aziridine with paraformaldehyde in the presence of a strong acid catalyst. This method is also efficient, and it produces a high yield of the product.
Eigenschaften
CAS-Nummer |
1497-83-2 |
|---|---|
Produktname |
1-(Methoxymethyl)aziridine |
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
1-(methoxymethyl)aziridine |
InChI |
InChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3 |
InChI-Schlüssel |
VOTTWAIHZXGNCG-UHFFFAOYSA-N |
SMILES |
COCN1CC1 |
Kanonische SMILES |
COCN1CC1 |
Andere CAS-Nummern |
1497-83-2 |
Synonyme |
1-(Methoxymethyl)aziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





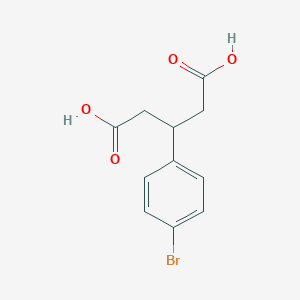

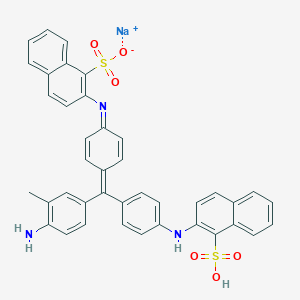
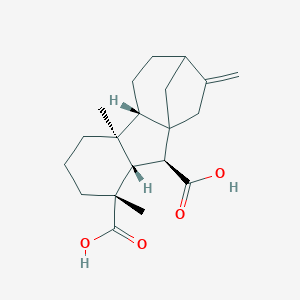
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
